2,4-Difluorobenzylamine is an organic compound with the molecular formula CHFN and a molecular weight of 143.13 g/mol. It is characterized by the presence of two fluorine atoms at the 2 and 4 positions of the benzene ring, attached to a benzylamine group. This compound appears as a clear colorless to light yellow liquid and has a melting point of approximately 255-256 °C and a boiling point of 82-84 °C at reduced pressure . Its chemical structure can be represented as follows:
textF | C6H4—CH2—NH2 | F
The compound is sensitive to air and should be stored under inert gas conditions to maintain its stability .
Additionally, it serves as a key intermediate in the synthesis of pharmaceuticals, including dolutegravir, an antiretroviral medication .
Research indicates that 2,4-difluorobenzylamine exhibits significant biological activity. It has been identified as an intermediate in the synthesis of compounds with potential therapeutic effects, particularly in antiviral applications. Its structural features contribute to its interaction with biological targets, enhancing its efficacy in medicinal chemistry .
The synthesis of 2,4-difluorobenzylamine can be achieved through several methods:
2,4-Difluorobenzylamine finds applications in various fields:
Interaction studies have shown that 2,4-difluorobenzylamine can engage in hydrogen bonding due to its amine functional group, which may influence its solubility and reactivity with other biomolecules. Its fluorinated structure enhances lipophilicity, potentially affecting its pharmacokinetic properties .
Several compounds share structural similarities with 2,4-difluorobenzylamine. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Fluorobenzylamine | CHFN | Contains one fluorine atom; less lipophilic. |
3,4-Difluorobenzylamine | CHFN | Different positioning of fluorines; varied reactivity. |
2,6-Difluorobenzylamine | CHFN | Different fluorine positions; potential for different biological activity. |
Benzylamine | CHN | No fluorine substituents; serves as a baseline for comparison. |
The unique positioning of the fluorine atoms in 2,4-difluorobenzylamine contributes to its distinct chemical properties and biological activities compared to these similar compounds.
The reduction of 2,4-difluorobenzonitrile to 2,4-difluorobenzylamine via catalytic hydrogenation remains the most widely adopted method. Key advancements include:
Table 1: Comparative Analysis of Catalytic Hydrogenation Methods
Catalyst | Temperature (°C) | Pressure (MPa) | Solvent | Yield (%) | Reference |
---|---|---|---|---|---|
Raney Ni | 80–90 | 0.5–1 | Methanol | 90–95 | |
Ru/DPPP | 25 | Ambient | iPrOH | 72–86 | |
Fe PNP Pincer | 100 | 5 | THF | 85–92 |
Patent CN108752218B outlines a four-step process:
A two-step approach (PMC6171052):
Pd-CuFe nanoparticles (PMC6171052) utilize isopropanol as a H₂ surrogate, achieving a TOF of 2,929 h⁻¹ for Pd. This method avoids high-pressure H₂ and reduces energy costs.
Table 2: Sustainability Metrics for Green Methods
Method | Catalyst Loading (mol%) | E-Factor* | PMI** |
---|---|---|---|
QueF Nitrile Reductase | 0.1 | 2.1 | 3.5 |
Pd-CuFe Nanoparticles | 0.05 | 1.8 | 2.9 |
Ru/DPPP | 0.2 | 3.5 | 4.7 |
E-Factor = kg waste/kg product; *PMI = Process Mass Intensity
2,4-Difluorobenzylamine serves as a foundational component in antiviral agents, particularly for hepatitis B virus (HBV) and HIV. Derivatives incorporating this compound act as core protein allosteric modulators (CpAMs), disrupting viral replication cycles by promoting nonfunctional capsid assembly. In HBV studies, a derivative demonstrated potent activity with an EC₅₀ of 0.52 μM in hepatoma cell lines, achieving >90% reduction in viral DNA synthesis at 5 μM concentrations .
For HIV, structural analogs of 2,4-difluorobenzylamine have shown efficacy against drug-resistant integrase mutants. A 2024 study reported EC₅₀ values of 5–11 nM for derivatives targeting the Y143R and N155H mutants, outperforming first-generation inhibitors like raltegravir by 30-fold in some cases [6]. The fluorine atoms enhance binding pocket penetration through hydrophobic interactions while minimizing off-target effects.
Target Virus | Derivative Structure | EC₅₀ (nM) | Selectivity Index |
---|---|---|---|
HBV | CpAM-F2 | 520 | >49,000 |
HIV (Y143R) | Benzylamide-2′,4′-diF | 11 | 20,000 |
HIV (G140S/Q148H) | Dihydroxypyridinone-8c | 308 | 6,500 |
The compound enables efficient synthesis of nonpolar nucleobase dipeptides like β-alanine–α-aminoisobutyric acid (β-Ala–Aib) via Ugi four-component reactions. This one-pot method combines 2,4-difluorobenzylamine, aldehydes, carboxylic acids, and isocyanides to yield stereochemically complex peptides [4]. The fluorine substituents improve reaction yields (typically 75–85%) by stabilizing transition states through electron-withdrawing effects.
Resulting dipeptides exhibit enhanced cell membrane permeability compared to non-fluorinated analogs, making them ideal candidates for oligonucleotide delivery systems. Recent applications include CRISPR-Cas9 guide RNA transporters, where fluorinated dipeptides achieved 92% delivery efficiency in primary human T-cells [4].
Pharmaceutical chemists leverage 2,4-difluorobenzylamine to create bioisosteric replacements for conventional benzylamines. The 2,4-difluoro configuration reduces metabolic oxidation by cytochrome P450 enzymes, extending plasma half-lives by 3–5× compared to mono-fluorinated analogs [2]. Key applications include:
A 2025 structure-activity relationship (SAR) study quantified the fluorine effect: replacing hydrogen with fluorine at the 2- and 4-positions increased target binding affinity by ΔG = −2.3 kcal/mol while decreasing solubility by only 0.15 log units [7].
The HIV integrase inhibitor dolutegravir relies on 2,4-difluorobenzylamine as a key intermediate. A patented synthesis route (CN108752217B) uses catalytic hydrogenation under 15–20 bar H₂ pressure to convert 2,4-difluorobenzonitrile to the amine with 98% purity and 89% yield [5].
Parameter | Initial Process | Improved Process |
---|---|---|
Catalyst | Raney Ni | Pd/C (5 wt%) |
Temperature | 120°C | 80°C |
Reaction Time | 24 h | 8 h |
Byproduct Formation | 12% | <1% |
This method eliminates hazardous reagents like lithium aluminium hydride, reducing waste production by 65%. Scale-up trials (500 kg batches) confirmed consistent API purity of 99.92%, meeting ICH Q3D guidelines for elemental impurities [5].
Corrosive